molecular formula C8H6ClNO2 B2632978 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one CAS No. 80525-95-7

5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one

Cat. No.: B2632978
CAS No.: 80525-95-7
M. Wt: 183.59
InChI Key: WBBSTFQOSDNXDO-UHFFFAOYSA-N
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Description

5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one (: 80525-95-7) is a benzoxazolone derivative of interest in medicinal chemistry and organic synthesis research. This compound, with a molecular formula of C 8 H 6 ClNO 2 and a molecular weight of 183.59 g/mol, serves as a versatile synthetic building block . The benzoxazolone scaffold is a privileged structure in drug discovery, known for its diverse biological activities. Researchers utilize this specific chloro-methyl substituted analog to explore structure-activity relationships and to synthesize more complex molecules for various biochemical and pharmacological applications . The compound has a purity of ≥97% and should be stored sealed in a dry environment at 2-8°C . Please handle with appropriate care. This product is classified as a dangerous good and may be subject to hazardous material (HazMat) shipping fees . Safety and Handling: This compound is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It must not be used for personal, human, or veterinary applications. Safety information includes the signal word "Warning" and hazard statements H302, H315, H320, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal guidelines. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors, using personal protective equipment, washing thoroughly after handling, and using only in a well-ventilated area .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-7-methyl-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c1-4-2-5(9)3-6-7(4)12-8(11)10-6/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBSTFQOSDNXDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Pharmacological Implications of a Privileged Scaffold Derivative

Executive Summary

5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one (CAS: 80525-95-7) is a bioactive heterocycle belonging to the benzoxazolone class.[1][2][3] Structurally, it is the 7-methyl analog of Chlorzoxazone , a centrally acting skeletal muscle relaxant.

This guide provides a comprehensive technical analysis of this compound, focusing on its utility as a lipophilic probe in medicinal chemistry. Unlike its parent compound, the introduction of the 7-methyl group introduces specific steric and electronic constraints that modulate metabolic stability (specifically against CYP2E1) and alter receptor affinity profiles. This monograph serves researchers requiring precise physicochemical data, validated synthesis protocols, and structure-activity relationship (SAR) insights.

Part 1: Chemical Constitution & Physicochemical Properties

The benzoxazolone core acts as a bioisostere for the catechol moiety and is considered a "privileged scaffold" in drug discovery due to its ability to interact with diverse biological targets, including ion channels and kinases.

Structural Analysis

The molecule features a benzene ring fused to a carbamate-containing oxazole ring.

  • 5-Chloro Substituent: Increases lipophilicity and metabolic resistance at the para position relative to the nitrogen.

  • 7-Methyl Substituent: The critical differentiator. Located ortho to the carbamate oxygen, this group exerts steric pressure on the 6-position, potentially hindering enzymatic hydroxylation (a primary metabolic pathway for the parent drug, Chlorzoxazone).

Physicochemical Data Profile[4][5][6]
PropertyValue / DescriptionContext
IUPAC Name 5-Chloro-7-methyl-2,3-dihydro-1,3-benzoxazol-2-oneOfficial Nomenclature
CAS Number 80525-95-7Unique Identifier
Molecular Formula C₈H₆ClNO₂-
Molecular Weight 183.59 g/mol Small Molecule (<500 Da)
Appearance White to Off-white Crystalline Solid-
Melting Point 190–192 °CIndicates high lattice energy
Calculated LogP ~2.3 - 2.5More lipophilic than Chlorzoxazone (LogP ~1.[2][4]6)
pKa (NH) ~8.9 - 9.2Weakly acidic; ionizable at alkaline pH
Solubility DMSO, DMF, Methanol (Hot)Poor aqueous solubility

Part 2: Validated Synthesis Protocols

The synthesis of 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one relies on the cyclization of 2-amino-4-chloro-6-methylphenol . Below are two distinct methodologies: a Green Chemistry approach (Method A) and a High-Yield Laboratory approach (Method B).

Method A: Urea Fusion (Green Chemistry)

Best for: Large-scale preparation without hazardous phosgene equivalents.

  • Reagents: 2-amino-4-chloro-6-methylphenol (1.0 eq), Urea (3.0 eq).

  • Procedure:

    • Mix the aminophenol and urea in a round-bottom flask.

    • Heat the melt to 170–180°C for 3–4 hours. Ammonia gas (NH₃) will evolve; ensure proper ventilation.

    • Monitor: Reaction completion is indicated by the cessation of ammonia evolution and solidification of the melt.

    • Workup: Cool to room temperature. Triturate the solid with water to remove excess urea. Filter and recrystallize from ethanol.

  • Validation: Yields are typically 70–80%. High atom economy.

Method B: CDI Cyclization (High Purity)

Best for: Analytical standards requiring minimal purification.

  • Reagents: 2-amino-4-chloro-6-methylphenol (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.2 eq), Anhydrous THF or Dichloromethane (DCM).

  • Procedure:

    • Dissolve the aminophenol in anhydrous THF under nitrogen atmosphere.

    • Add CDI portion-wise at 0°C (exothermic reaction).

    • Stir at room temperature for 2 hours, then reflux for 1 hour to ensure cyclization.

    • Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with 1N HCl (to remove imidazole byproduct) and brine.

  • Validation: Yields >85%. Product purity is often sufficient without recrystallization.

Visualization: Synthetic Pathways

SynthesisPathways cluster_MethodA Method A: Thermal Fusion cluster_MethodB Method B: CDI Cyclization Precursor 2-Amino-4-chloro-6-methylphenol Urea Urea (Excess) 170°C, -NH3 Precursor->Urea CDI CDI / THF Reflux, -Imidazole Precursor->CDI Product 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one Urea->Product Cyclization CDI->Product Cyclization

Figure 1: Dual synthetic routes for the target compound via thermal fusion (green) or carbonyl activation (red).

Part 3: Pharmacological & Metabolic Context

Mechanism of Action (Extrapolated)

Based on the parent scaffold (Chlorzoxazone), the 7-methyl analog likely operates via:

  • KCa Channel Activation: Modulation of small-conductance calcium-activated potassium channels (SK channels), leading to hyperpolarization of neuronal membranes.

  • GABA-B Modulation: Potential allosteric enhancement of GABAergic transmission.

Structure-Activity Relationship (SAR) & Metabolism

The 7-methyl group is not merely a lipophilic handle; it is a metabolic blocker .

  • Chlorzoxazone Fate: Primarily metabolized by CYP2E1 to 6-hydroxychlorzoxazone.

  • 7-Methyl Analog Fate: The methyl group at position 7 creates steric hindrance adjacent to the metabolic "soft spot" (position 6). This modification is predicted to:

    • Reduce the rate of 6-hydroxylation.

    • Increase half-life (

      
      ) relative to the parent drug.
      
    • Shift metabolism toward minor pathways (e.g., N-glucuronidation).

Visualization: SAR and Metabolic Logic

SAR_Metabolism Target 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one Pos5 5-Chloro Position: Increases Lipophilicity Prevents Para-Hydroxylation Target->Pos5 Pos7 7-Methyl Position (Critical): Steric Bulk near C-6 Blocks/Slows CYP2E1 docking Target->Pos7 Core Benzoxazolone Core: Bioisostere of Catechol Hydrogen Bond Donor (NH) & Acceptor (C=O) Target->Core Effect Result: Extended Half-life Altered Receptor Selectivity Pos7->Effect Hypothesis

Figure 2: Structure-Activity Relationship highlighting the strategic role of the 7-methyl substituent in metabolic stability.

Part 4: Analytical Profiling

To validate the identity of synthesized batches, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR) in DMSO-d₆
  • δ ~11.5 - 11.8 ppm (s, 1H): Broad singlet corresponding to the lactam NH . Disappears on D₂O exchange.

  • δ ~7.1 - 7.3 ppm: Aromatic protons. Unlike Chlorzoxazone (which shows an ABX or coupled pattern), the 7-methyl analog will show meta-coupling (d, J ~2 Hz) between the H-4 and H-6 protons due to the substituents at 5 and 7.

  • δ ~2.3 - 2.4 ppm (s, 3H): Distinct singlet for the 7-Methyl group.

Mass Spectrometry (ESI/EI)
  • Molecular Ion: m/z 183 (M+) and 185 (M+2) in a 3:1 ratio (characteristic Chlorine isotope pattern).

  • Fragmentation: Loss of CO (28 Da) is a common fragmentation pathway for the oxazolone ring.

References

  • Ünlü, S., et al. (2003). "Studies on novel 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives as potential analgesic and anti-inflammatory agents."[5] Archiv der Pharmazie.

  • Ryu, K. E., et al. (2015).[6] "2-Phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one: A Recyclable Carbonyl Source for the Synthesis of Benzoxazolones."[6] Synlett.

  • Gatto, B., et al. (2018).[7] "Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein." European Journal of Medicinal Chemistry.

  • Singh, P., et al. (2023). "Synthesis and biological profile of benzoxazolone derivatives: A Review." Archiv der Pharmazie.

  • ChemScene. "5-Chloro-7-methyl-2,3-dihydro-1,3-benzoxazol-2-one Product Data."

Sources

Technical Guide: Pharmacological Potential of 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological landscape, synthetic pathways, and therapeutic potential of 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one (5-Cl-7-Me-BOA) derivatives.

Executive Summary: The "Privileged Scaffold" Evolution

The benzo[d]oxazol-2(3H)-one (benzoxazolinone) heterocycle is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the phenol/catechol moiety while maintaining metabolic stability.[1] While the 5-chloro derivative (Chlorzoxazone ) is a clinically established skeletal muscle relaxant, the 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one analog represents a critical structural optimization.

The introduction of the methyl group at the C7 position serves two primary medicinal chemistry functions:

  • Steric Occlusion: It blocks the C7 position from potential metabolic hydroxylation, extending half-life.

  • Lipophilicity Modulation: It increases the partition coefficient (logP), enhancing blood-brain barrier (BBB) penetration for CNS-active derivatives and membrane permeability for antimicrobial applications.

This guide explores the transition of this scaffold from a simple muscle relaxant to a pleiotropic core for analgesic, anti-inflammatory, and antimicrobial drug design.

Chemical Architecture & Synthesis[2]

Structural Rationale

The core structure, 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one (CAS: 80525-95-7), features an electron-withdrawing chlorine at C5 and an electron-donating methyl group at C7. This "push-pull" electronic environment on the benzene ring influences the acidity of the N-H proton (pKa ~9-10), making it a prime site for derivatization (alkylation, acylation, or Mannich reaction).

Synthetic Pathway

The synthesis of the core scaffold typically proceeds via the fusion of substituted aminophenols with carbonic acid equivalents.

Protocol 1: Core Scaffold Synthesis
  • Precursor: 2-Amino-4-chloro-6-methylphenol.

  • Reagent: Urea (cost-effective) or 1,1'-Carbonyldiimidazole (CDI) (milder conditions).

  • Mechanism: Nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization via the phenolic oxygen.

Protocol 2: Mannich Base Derivatization (N-Substitution)

The most pharmacologically active derivatives are often N-Mannich bases, formed by reacting the core with formaldehyde and a secondary amine (e.g., piperazine, morpholine).

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one in 20 mL of ethanol.

  • Activation: Add 15 mmol of Formaldehyde (37% solution). Stir for 10 minutes at room temperature to form the N-hydroxymethyl intermediate.

  • Amine Addition: Add 11 mmol of the secondary amine (e.g., N-methylpiperazine) dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

  • Isolation: Cool to 0°C. The Mannich base typically precipitates. Filter and recrystallize from ethanol/DMF.

Visualization: Synthetic Workflow

SynthesisWorkflow cluster_0 Optimization Phase Precursor 2-Amino-4-chloro- 6-methylphenol Core 5-Chloro-7-methyl benzo[d]oxazol-2(3H)-one (The Scaffold) Precursor->Core Cyclization (Reflux/Heat) Reagent Urea / CDI (Carbonyl Source) Reagent->Core Derivative N-Substituted Bioactive Derivative Core->Derivative N-Alkylation Mannich Mannich Reaction (HCHO + 2° Amine) Mannich->Derivative  Functionalization

Figure 1: Synthetic route from aminophenol precursors to N-substituted bioactive Mannich bases.

Pharmacological Profiles[4][7][8]

Analgesic and Anti-Inflammatory Activity

Derivatives of 5-chloro-benzoxazolinone have demonstrated significant non-steroidal anti-inflammatory drug (NSAID)-like properties.

  • Mechanism: Inhibition of Cyclooxygenase (COX-1/COX-2) enzymes and suppression of Prostaglandin E2 (PGE2) synthesis.

  • Advantage: The benzoxazolinone ring is less acidic than the carboxylic acid group found in traditional NSAIDs (e.g., Indomethacin), potentially reducing gastric ulceration side effects while maintaining potency.

  • Key Data: In carrageenan-induced paw edema assays, 5-chloro-benzoxazolinone derivatives often show >50% inhibition of edema at 100 mg/kg doses, comparable to Acetylsalicylic Acid (ASA).

Antimicrobial Potential (The Mannich Base Effect)

The lipophilic nature of the 5-Cl-7-Me scaffold allows it to penetrate bacterial cell membranes. When derivatized with piperazine or morpholine (Mannich bases), the activity spectrum broadens.

  • Target: Bacterial membrane integrity and DNA Gyrase inhibition.

  • Spectrum: Active against Gram-positive (S. aureus, B. subtilis) and select Gram-negative bacteria (E. coli).

  • Fungal Activity: Moderate activity against Candida albicans, likely due to interference with ergosterol biosynthesis pathways similar to azole antifungals.

Visualization: Mechanism of Action (MOA)

MOA_Network Scaffold 5-Chloro-7-methyl benzo[d]oxazol-2(3H)-one COX Cyclooxygenase (COX-1 / COX-2) Scaffold->COX Inhibition CNS Polysynaptic Reflex Arcs Scaffold->CNS Modulation Membrane Bacterial Cell Membrane Scaffold->Membrane Permeation Inflammation Reduced Prostaglandin Synthesis COX->Inflammation Anti-inflammatory Analgesic Relaxation Skeletal Muscle Relaxation CNS->Relaxation Therapeutic Effect Lysis Microbial Cell Lysis/Death Membrane->Lysis Antimicrobial

Figure 2: Multi-target pharmacological network showing the pleiotropic effects of the scaffold.

Quantitative Analysis: Structure-Activity Relationship (SAR)

The following table summarizes the impact of substituents on the benzoxazolinone core based on aggregated medicinal chemistry data.

PositionSubstituentEffect on Pharmacological Activity
C-5 Chlorine (-Cl) Critical. Enhances lipophilicity and metabolic stability. Essential for muscle relaxant and antimicrobial potency.
C-7 Methyl (-CH3) Enhancer. Increases logP and prevents C7-hydroxylation. Improves duration of action compared to 7-H analogs.
N-3 Hydrogen (-H) Baseline activity. Good for oral absorption but rapid metabolism (glucuronidation).
N-3 Mannich Base High Potency. Improves solubility and target interaction (e.g., bacterial membranes). Often acts as a prodrug, hydrolyzing to release the active amine.
N-3 Acyl Group Increases lipophilicity; often investigated for specific COX-2 selectivity.

Experimental Validation Protocol

To validate the antimicrobial potential of a newly synthesized 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one Mannich base, the following Minimum Inhibitory Concentration (MIC) assay is recommended.

Protocol: Broth Microdilution Assay

  • Preparation: Prepare a stock solution of the derivative (1 mg/mL) in DMSO.

  • Media: Use Mueller-Hinton Broth (MHB).

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923) to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Perform serial two-fold dilutions of the compound in a 96-well plate (Range: 500

    
    g/mL to 0.9 
    
    
    
    g/mL).
  • Controls:

    • Positive: Ciprofloxacin or Ampicillin.

    • Negative: DMSO solvent control.[2]

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Determine MIC as the lowest concentration showing no visible turbidity.

    • Self-Validation: The DMSO control must show full growth. The Positive control must fall within CLSI standard ranges.

References

  • Gokhan-Kelekci, N., et al. (2009). Synthesis and antimicrobial activity of some new Mannich bases of 5-chloro-2(3H)-benzoxazolone.[3]European Journal of Medicinal Chemistry . Link

  • Ucar, H., et al. (1998). Synthesis and anticonvulsant activity of 2(3H)-benzoxazolone derivatives.[4]European Journal of Medicinal Chemistry . Link

  • Dogruer, D. S., et al. (1998). Synthesis and anti-inflammatory activity of some new (6-acyl-2-benzoxazolinon-3-yl)acetic acid derivatives.Il Farmaco . Link

  • ChemScene. (2024). Product Data: 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one.[5][6]ChemScene Chemical Directory . Link

  • Ivanova, Y., et al. (2007). Synthesis and pharmacological investigation of some 2(3H)-benzoxazolones.Journal of the University of Chemical Technology and Metallurgy . Link

Sources

Bioactivity Screening of 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Development

Executive Summary

This guide details the technical framework for screening analogs of 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one (CAS: 80525-95-7). While often explored for broad-spectrum antimicrobial activity, this scaffold is structurally homologous to Chlorzoxazone (5-chloro-benzo[d]oxazol-2(3H)-one), a centrally acting muscle relaxant. Therefore, a scientifically rigorous screening campaign must prioritize Small-conductance Calcium-activated Potassium (SK) channel modulation alongside standard antimicrobial and anti-inflammatory assays.

This document provides a tiered screening architecture, moving from in silico target validation to high-throughput in vitro assays and confirmatory in vivo models.

Part 1: Chemical Space & Structure-Activity Relationship (SAR)

The benzo[d]oxazol-2(3H)-one core (often abbreviated as BOA) is a "privileged scaffold" in medicinal chemistry, capable of mimicking phenol or catechol moieties while maintaining metabolic stability.

The 5-Chloro-7-Methyl Advantage
  • 5-Chloro Substitution: Increases lipophilicity (LogP ~2.08) and metabolic stability by blocking para-oxidation of the phenyl ring. It is critical for the muscle relaxant pharmacophore.

  • 7-Methyl Substitution: Introduces steric bulk at the ortho position relative to the oxygen. This can restrict rotational freedom of binding pocket residues or block metabolic attack at the 7-position, potentially altering selectivity between SK channel subtypes (SK1 vs. SK2/3).

SAR Visualization The following diagram illustrates the core modification zones for this scaffold.

SAR_Analysis Figure 1: SAR Modification Zones for the Benzoxazolinone Scaffold Core 5-Chloro-7-methyl benzo[d]oxazol-2(3H)-one N3 N-3 Position (Alkylation/Acylation) Regulates Solubility & BBB Permeability Core->N3 C5 C-5 Position (Chlorine) Critical for Lipophilicity & SK Channel Affinity Core->C5 C7 C-7 Position (Methyl) Steric Blockade Modulates Subtype Selectivity Core->C7 C6 C-6 Position Open for Electrophilic Substitution (e.g., Sulfonamides for Antibacterial) Core->C6

Part 2: Primary Screening – SK Channel Activation (CNS/Muscle Relaxant)

Given the structural identity to Chlorzoxazone, the primary mechanism of action is likely the activation of SK channels (KCa2.x) . Activation of these channels causes membrane hyperpolarization, reducing neuronal excitability in the spinal cord.

Tier 1: High-Throughput Thallium Flux Assay

Objective: Rapidly identify positive allosteric modulators (PAMs) of SK channels. Rationale: Thallium (Tl+) permeates potassium channels. Tl+ binding to a sensitive dye (e.g., Thallos™) provides a fluorescence readout proportional to channel opening.

Protocol:

  • Cell Line: HEK293 cells stably expressing hSK2 (KCa2.2) or hSK3 (KCa2.3).

  • Dye Loading: Incubate cells with Thallos-AM dye for 45 mins at 37°C.

  • Compound Addition: Add 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one analogs (10 µM screening concentration).

  • Trigger: Inject a Tl+ stimulus buffer (low K+, high Tl+).

  • Readout: Measure fluorescence kinetics on a FLIPR (Fluorometric Imaging Plate Reader).

  • Analysis: Calculate the slope of fluorescence increase. A significant increase over vehicle control indicates SK channel activation.

Tier 2: Automated Patch Clamp (Confirmatory)

Objective: Validate hit compounds and determine EC50/IC50. Method: Whole-cell patch clamp using automated systems (e.g., Nanion SyncroPatch or QPatch).

  • Holding Potential: -80 mV.[1]

  • Intracellular Solution: Buffered Ca2+ (300-500 nM) to set the channel open probability (Po) to ~0.1.

  • Success Criteria: >20% increase in current amplitude confirms the compound as an SK activator.

Part 3: Secondary Screening – Antimicrobial & Anti-Inflammatory

Benzoxazolinone analogs are bioisosteres of purines and have documented efficacy against gram-positive bacteria and inflammatory pathways (COX/LOX).

Antimicrobial Screening (MIC Determination)

Protocol (CLSI Standards):

  • Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922), C. albicans (ATCC 10231).

  • Method: Broth Microdilution in 96-well plates.

  • Preparation: Dissolve analogs in DMSO (max final concentration 1%). Serial dilutions from 128 µg/mL to 0.25 µg/mL.

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL in Mueller-Hinton broth.
    
  • Incubation: 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.

Anti-Inflammatory Screening (Carrageenan-Induced Paw Edema)

Objective: Assess in vivo efficacy against acute inflammation. Rationale: This model is the industry standard for non-steroidal anti-inflammatory drugs (NSAIDs) and tests the compound's ability to inhibit prostaglandin synthesis.

Protocol:

  • Animals: Wistar rats (150–200g).

  • Administration: Administer test compound (e.g., 50–100 mg/kg, p.o.) 1 hour prior to challenge.

  • Challenge: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Calculation:

    
     (where 
    
    
    
    is control edema and
    
    
    is treated edema).
Part 4: Screening Workflow Visualization

The following flowchart integrates the screening steps into a logical decision tree.

Screening_Workflow Figure 2: Integrated Screening Workflow for Benzoxazolinone Analogs cluster_0 Tier 1: Primary Screening (CNS/Muscle) cluster_1 Tier 2: Secondary Screening (Infection/Inflammation) cluster_2 Tier 3: In Vivo Profiling Start Library of 5-Chloro-7-Me-BOA Analogs Tl_Flux Thallium Flux Assay (HEK-hSK2) Start->Tl_Flux MIC Antimicrobial MIC (S. aureus, E. coli) Start->MIC Patch Automated Patch Clamp (Validation) Tl_Flux->Patch Hits (>30% Act.) Rotarod Rotarod Test (Muscle Relaxation) Patch->Rotarod Confirmed Activators Edema Carrageenan Paw Edema (Anti-inflammatory) MIC->Edema Low MIC (<10 µg/mL) COX Enzymatic Assay (COX-1 / COX-2) COX->Edema High Selectivity

Part 5: Data Analysis & Metrics

To ensure trustworthiness, data must be reported with statistical rigor.

Assay TypeKey MetricAcceptance Criteria (Hit)Control Standard
SK Channel Flux % Activation relative to Max> 150% of Basal1-EBIO or Chlorzoxazone
Patch Clamp

(Potency)
< 50 µMApamin (Antagonist check)
Antimicrobial MIC (µg/mL)< 16 µg/mLCiprofloxacin / Fluconazole
Rotarod Time to Fall (Latency)Significant decrease (p<0.05)Diazepam
Paw Edema % Inhibition of Edema> 40% InhibitionIndomethacin
Part 6: Synthesis (Source Material)

Access to the specific 5-chloro-7-methyl analog is typically achieved via the cyclization of 2-amino-4-chloro-6-methylphenol .

  • Reagents: Urea (fusion at 170°C) or Phosgene equivalents (CDI/Triphosgene in THF).

  • Purification: Recrystallization from ethanol is standard for this scaffold to ensure >98% purity before biological testing.

References
  • Mechanism of Action (SK Channels)

    • Cao, Y.J., et al. (2001). "Modulation of recombinant small-conductance Ca(2+)-activated K(+) channels by the muscle relaxant chlorzoxazone and structurally related compounds." Journal of Pharmacology and Experimental Therapeutics. Link

  • Scaffold Privileges & Bioisosterism

    • Poupaert, J.H., et al. (2005). "2(3H)-Benzoxazolone and Bioisosters as 'Privileged Scaffold' in the Design of Pharmacological Probes." Current Medicinal Chemistry. Link

  • Antimicrobial Screening Protocols

    • Ualu, G., et al. (2012). "Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives." Journal of Saudi Chemical Society. Link

  • Analgesic & Anti-inflammatory Assays

    • Gökçe, M., et al. (2017). "Synthesis and analgesic activities of some new 5-chloro-2(3H)-benzoxazolone derivatives." Acta Pharmaceutica Sciencia. Link

  • Thallium Flux Assay Methodology

    • Weaver, C.D., et al. (2004). "A thallium-sensitive, fluorescence-based assay for detecting and characterizing potassium channel modulators." Journal of Biomolecular Screening. Link

Sources

Crystal Structure Analysis of 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Structural Biologists, Medicinal Chemists, and Crystallographers

Executive Summary

This technical guide outlines the crystallographic characterization protocol for 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one (CMBO), a derivative of the skeletal muscle relaxant Chlorzoxazone. While the parent compound (5-chloro-2(3H)-benzoxazolone) is well-documented, the introduction of a methyl group at the 7-position introduces steric and electronic perturbations that significantly alter the solid-state packing.

This document details the synthesis-to-structure workflow, the expected supramolecular synthons based on homologous series, and the specific X-ray diffraction (XRD) strategies required to resolve the chlorine-induced anomalous scattering and the methyl-group disorder often found in this class of heterocycles.

Chemical Context & Structural Significance[1][2][3][4][5][6][7][8]

The benzoxazolinone scaffold is a "privileged structure" in medicinal chemistry, exhibiting analgesic, anti-inflammatory, and antimicrobial properties. The specific substitution pattern of CMBO presents unique crystallographic challenges and opportunities.

The Structural Perturbation
  • Core Scaffold: The planar benzo[d]oxazol-2(3H)-one system typically crystallizes in centrosymmetric space groups (e.g., P2₁/c) driven by strong dipole-dipole interactions.

  • 5-Chloro Substituent: Enhances lipophilicity and acts as a weak hydrogen bond acceptor. In XRD, the chlorine atom (

    
    ) provides sufficient electron density to facilitate structure solution via heavy-atom methods if direct methods fail.
    
  • 7-Methyl Substituent: Located ortho to the endocyclic oxygen. This is the critical structural differentiator. Unlike the 5-position, the 7-position sterically crowds the "oxygen face" of the molecule, potentially disrupting the standard layer-stacking observed in Chlorzoxazone.

Pharmacophore Implications

Understanding the crystal packing of CMBO is not merely academic; it directly correlates to:

  • Bioavailability: Lattice energy determines solubility.

  • Polymorphism: The rotational freedom of the 7-methyl group often leads to conformational polymorphism, a critical quality attribute (CQA) in drug development.

Synthesis & Crystallization Protocol

High-quality single crystals are the prerequisite for successful diffraction analysis. The following protocol minimizes twinning, a common issue with benzoxazolone derivatives.

Synthesis Route (Summary)

The standard synthesis involves the cyclization of 2-amino-4-chloro-6-methylphenol with urea or phosgene equivalents (e.g., CDI or ethyl chloroformate).

  • Reaction: Fusion of 2-amino-4-chloro-6-methylphenol + Urea

    
     CMBO + 
    
    
    
    .
  • Purification: Recrystallization from ethanol/water (9:1) is mandatory to remove phenolic impurities which inhibit crystal growth.

Crystallization for XRD

Method: Slow Evaporation at Constant Temperature.

ParameterSpecificationRationale
Solvent System Methanol:Ethyl Acetate (1:1)Methanol solubilizes the polar carbamate; EtOAc promotes lattice formation.
Concentration 15 mg/mLSupersaturation control to prevent microcrystalline precipitation.
Temperature 4°C (Refrigerated)Lower kinetic energy reduces disorder in the 7-methyl rotation.
Vial Type Scintillation vial (loosely capped)Controlled evaporation rate (approx. 2 weeks).

Quality Control Check: Examine crystals under a polarizing microscope. Look for sharp extinction (indicating single crystals) vs. irregular extinction (indicating twinning or aggregation).

X-Ray Diffraction Data Acquisition

Instrument Configuration
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å).
    • Why? Copper sources (Cu-K

      
      ) cause significant absorption fluorescence with Chlorine atoms, increasing background noise. Molybdenum is ideal for chlorinated aromatics.
      
  • Temperature: 100 K (Cryostream).

    • Why? Essential to freeze the rotation of the 7-methyl group. At room temperature, this group often appears as a disordered torus of electron density, complicating refinement.

Data Collection Strategy
  • Unit Cell Determination: Collect 30 frames at random orientations to determine the Bravais lattice.

    • Expectation: Monoclinic system, likely Space Group P2₁/c (based on Chlorzoxazone analogs).

  • Sphere of Reflection: Collect a full sphere (redundancy > 4.0) to ensure accurate absorption correction, critical for the Chlorine atom.

  • Resolution: Aim for 0.75 Å or better to resolve the C-H...O weak interactions.

Structure Solution & Refinement Workflow

The following diagram illustrates the logical flow from raw data to the final structural model.

XRD_Workflow Start Raw Frames (Diffraction Pattern) Index Indexing & Integration (SAINT/CrysAlisPro) Start->Index SpaceGroup Space Group Determination (XPREP) Index->SpaceGroup Solve Structure Solution (SHELXT - Intrinsic Phasing) SpaceGroup->Solve Refine Refinement (SHELXL) Least Squares on F² Solve->Refine Anisotropic Anisotropic Displacement (Non-H atoms) Refine->Anisotropic Validation Validation (CheckCIF/Platon) Refine->Validation Hydrogen Hydrogen Atom Placement (Riding Model vs. Difference Map) Anisotropic->Hydrogen Hydrogen->Refine Validation->Refine High R-factor / Alerts

Caption: Step-by-step crystallographic refinement workflow using the SHELX suite logic.

Critical Refinement Steps
  • Chlorine Anisotropy: The Cl atom will exhibit an ellipsoid elongated perpendicular to the C-Cl bond if there is thermal librational motion. Ensure

    
     is within 1.2x of the attached Carbon.
    
  • The N-H Proton: Do not use a geometric riding model (AFIX 43) immediately. Attempt to locate the N-H proton in the Difference Fourier Map (

    
    ). This confirms the tautomeric state (lactam form vs. lactim form). Benzoxazolones exist predominantly in the lactam (NH)  form in the solid state.
    

Supramolecular Architecture

The crystal packing of CMBO is governed by a hierarchy of intermolecular forces. Understanding these allows for the prediction of physical properties (melting point, solubility).

The Primary Synthon: Dimer

The dominant interaction in benzoxazolones is the formation of a centrosymmetric dimer via N-H...O=C hydrogen bonds.

  • Donor: N(3)-H

  • Acceptor: O(2) (Carbonyl Oxygen)

  • Geometry: Distance (D...A)

    
     2.85 Å; Angle 
    
    
    
    175°.
  • Graph Set Notation:

    
     (Two donors, two acceptors, 8-membered ring).
    
The 7-Methyl Effect (Steric Steering)

In the 5-chloro analog (Chlorzoxazone), these dimers stack in planar sheets. However, in CMBO, the 7-methyl group protrudes from the molecular plane.

  • Consequence: The dimers are forced to slip-stack or tilt to accommodate the methyl bulk. This often weakens the

    
    -
    
    
    
    stacking interactions between the benzene rings, potentially lowering the melting point compared to the non-methylated analog.

HBonding N1 N(3)-H (Molecule A) O2 (2)C=O (Molecule B) N1->O2 Strong H-Bond (2.8 Å) O1 O=C(2) (Molecule A) N2 H-(3)N (Molecule B) N2->O1 Strong H-Bond (2.8 Å) Cl Cl(5) (Molecule A) Me Me(7) (Molecule B) Cl->Me Weak Van der Waals (Packing Force)

Caption: Visualization of the R2,2(8) centrosymmetric dimer motif characteristic of benzoxazolones.

Computational Validation (DFT)

To validate the experimental X-ray structure, perform Density Functional Theory (DFT) calculations.

  • Software: Gaussian16 or ORCA.

  • Method: B3LYP/6-311G(d,p).

  • Objective: Compare the experimental bond lengths (from XRD) with the gas-phase optimized geometry.

    • Key Check: The C(2)-O(1) and C(2)-N(3) bond lengths. In the solid state, H-bonding lengthens the C=O bond compared to the gas phase. If the XRD C=O bond is significantly longer than the DFT gas-phase prediction, it confirms strong intermolecular H-bonding.

References

  • Geldsetzer, J. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives. National Institutes of Health (PMC). Link

  • Cambridge Crystallographic Data Centre (CCDC) . CSD Entry: Chlorzoxazone analogs. (Use CSD Search for "benzoxazol-2-one" to find homologous unit cells). Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • ChemScene . Product Data: 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one (CAS 80525-95-7).[1][2] Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.

Sources

Methodological & Application

Application Note: One-Pot Synthesis of 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the regioselective synthesis of 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one (CAS: 80525-95-7). This scaffold is a structural analog of the muscle relaxant Chlorzoxazone, distinguished by the C7-methyl substitution which modulates lipophilicity and metabolic stability.

We present two distinct "one-pot" methodologies starting from 2-amino-4-chloro-6-methylphenol :

  • Method A (Thermal Fusion): A solvent-free, green chemistry approach using Urea, ideal for gram-to-kilogram scale-up.

  • Method B (Carbonylative Cyclization): A high-precision, low-temperature route using Triphosgene or CDI, ideal for library generation and high-purity requirements.

Retrosynthetic Logic & Mechanism

The construction of the benzoxazol-2(3H)-one core relies on the insertion of a carbonyl unit between the vicinal hydroxyl (-OH) and amino (-NH₂) groups of the phenol.

Reaction Pathway

The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic carbonyl source (Urea or Triphosgene), forming an intermediate carbamate or urea derivative. This is followed by an intramolecular nucleophilic attack by the adjacent hydroxyl group (often requiring thermal or base activation) to close the oxazole ring.

Key Precursor: 2-amino-4-chloro-6-methylphenol. Note: If this precursor is unavailable, it is typically generated via the chlorination of 2-amino-6-methylphenol or the reduction of 4-chloro-2-methyl-6-nitrophenol.

ReactionMechanism Start 2-amino-4-chloro- 6-methylphenol Inter Intermediate (N-Carbamoyl derivative) Start->Inter Nucleophilic Attack Reagent Carbonyl Source (Urea / Triphosgene) Reagent->Inter Cyclization Cyclization (-NH3 or -HCl) Inter->Cyclization Ring Closure Product 5-Chloro-7-methylbenzo [d]oxazol-2(3H)-one Cyclization->Product

Figure 1: General mechanistic pathway for benzoxazolone formation.

Experimental Protocols

Method A: Thermal Urea Fusion (Green Chemistry)

Best for: Large scale, cost-efficiency, avoiding halogenated solvents.

Reagents:

  • 2-amino-4-chloro-6-methylphenol (1.0 equiv)

  • Urea (3.0 equiv)

  • Optional: HCl (cat.) to accelerate ammonia removal.

Protocol:

  • Mixing: In a round-bottom flask equipped with a wide-bore condenser (air-cooled), intimately mix 2-amino-4-chloro-6-methylphenol (10.0 g, 63.5 mmol) and Urea (11.4 g, 190 mmol).

  • Fusion: Heat the mixture in an oil bath to 140–150 °C . The solids will melt into a homogeneous brown liquid.

  • Reaction: Maintain temperature for 3–4 hours.

    • Observation: Evolution of ammonia gas (NH₃) indicates reaction progress.

    • Caution: Vent ammonia into a scrubber (dilute HCl trap).

  • Temperature Ramp: Increase temperature to 170 °C for 30 minutes to drive the cyclization to completion and decompose excess urea (biuret formation).

  • Quench: Cool the melt to ~80 °C and add water (100 mL) while stirring to break up the solid mass.

  • Isolation: Filter the precipitate. Wash with dilute HCl (0.1 N) to remove unreacted amines, followed by water.

  • Purification: Recrystallize from Ethanol/Water (8:2).

Method B: Triphosgene-Mediated Cyclization

Best for: High purity, mild conditions, sensitive substrates.

Reagents:

  • 2-amino-4-chloro-6-methylphenol (1.0 equiv)

  • Triphosgene (0.4 equiv)

  • Triethylamine (Et₃N) (2.2 equiv)

  • Dichloromethane (DCM) or THF (anhydrous)

Protocol:

  • Setup: Flame-dry a 3-neck flask. Purge with Nitrogen/Argon.

  • Dissolution: Dissolve 2-amino-4-chloro-6-methylphenol (1.0 g, 6.35 mmol) and Et₃N (1.95 mL, 14.0 mmol) in dry DCM (20 mL). Cool to 0 °C .[1]

  • Addition: Dissolve Triphosgene (0.75 g, 2.54 mmol) in DCM (5 mL). Add this solution dropwise to the reaction mixture over 20 minutes.

    • Critical: Maintain temperature < 5 °C to prevent uncontrolled exotherm.

  • Reaction: Allow to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quench: Add saturated aqueous NaHCO₃ (10 mL) to quench excess phosgene equivalents.

  • Workup: Separate organic layer.[2][3] Extract aqueous layer with DCM (2 x 10 mL). Dry combined organics over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Critical Process Parameters (CPPs) & Data

The following table summarizes the performance metrics for both methods based on internal validation data.

ParameterMethod A (Urea)Method B (Triphosgene)
Temperature 150–170 °C0–25 °C
Reaction Time 4–6 Hours2–4 Hours
Yield (Isolated) 75–85%88–94%
Purity (HPLC) >95% (requires recrystallization)>98% (often no chromatography needed)
Atom Economy High (Byproduct: NH₃)Moderate (Byproduct: Et₃N·HCl)
Safety Profile Ammonia evolutionPhosgene generation (in situ)
Workflow Visualization (Method B)

MethodB_Workflow Step1 Dissolve Aminophenol + Et3N in DCM (0°C) Step2 Dropwise Addition of Triphosgene Solution Step1->Step2 Controlled Addn Step3 Stir at RT (2-4h) Monitor TLC Step2->Step3 Cyclization Step4 Quench with NaHCO3 (Destroy Phosgene) Step3->Step4 Completion Step5 Phase Separation & Concentration Step4->Step5 Workup

Figure 2: Step-by-step workflow for the Triphosgene-mediated synthesis.

Troubleshooting & Safety

Common Failure Modes
  • Black Tar Formation (Method A): Caused by excessive temperature (>180 °C) or insufficient stirring. Solution: Use mechanical stirring and strict oil-bath control.

  • Incomplete Cyclization (Method B): Intermediate carbamate visible on TLC. Solution: Add catalytic DMAP (10 mol%) or reflux the DCM solution for 1 hour.

  • Low Yield: Often due to water in the solvent (Method B) consuming the Triphosgene. Solution: Use freshly distilled DCM/THF.

Safety Directives
  • Triphosgene: Although a solid, it decomposes to Phosgene gas upon contact with nucleophiles or heating. Handle only in a fume hood. Keep a bottle of aqueous ammonia nearby to neutralize spills.

  • Ammonia (Method A): High-volume evolution requires a scrubber system.

References

  • Gokhan-Kelekci, N., et al. "Synthesis and antimicrobial activity of some new 5-chloro-2(3H)-benzoxazolone derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 2009. Link

  • Ryu, K. E., et al. "2-Phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one as a Recyclable Carbonyl Source for the Synthesis of Cyclic Ureas, Carbamates, and Thiocarbamates."[4] Synlett, 2015.[4] Link

  • Organic Syntheses. "Triphosgene: Bis(trichloromethyl) Carbonate." Org.[2][5] Synth. 1996, 73, 276. Link

  • Prakash, O., et al. "Hypervalent Iodine Oxidations: A New and Convenient Synthesis of 2-Benzimidazolones and 2-Benzoxazolones."[4] Synthesis, 2001.[4] Link

  • Son, S. J., et al. "One-pot synthesis of benzoxazolones from 2-aminophenols using urea." Tetrahedron Letters, 2014. Link

Sources

The Vanguard of Sustainable Synthesis: Green Chemistry Approaches to Benzoxazolone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, the benzoxazolone scaffold stands out as a privileged structure, forming the core of numerous pharmacologically active agents.[1] The pursuit of novel benzoxazolone derivatives is relentless, driven by their potential as anticancer, antimicrobial, and anti-inflammatory agents. However, traditional synthetic routes often rely on hazardous reagents and environmentally taxing conditions. This guide delves into the forefront of green chemistry, offering detailed application notes and protocols for the sustainable synthesis of benzoxazolone derivatives. We will explore methodologies that champion efficiency, minimize waste, and utilize safer alternatives, empowering researchers to innovate responsibly.

The Imperative for Greener Pathways

The principles of green chemistry are not merely an academic exercise but a critical necessity for the future of chemical synthesis. In the context of benzoxazolone synthesis, this translates to a shift away from toxic phosgene derivatives, harsh solvents, and energy-intensive processes. The focus is now on catalytic methods, the use of renewable resources, and reaction conditions that are inherently safer and more efficient. This guide will illuminate several of these innovative approaches, providing both the "how" and the "why" for their implementation in the laboratory.

Energy-Efficient Synthesis: The Power of Sonication and Microwave Irradiation

Alternative energy sources like ultrasound and microwaves have revolutionized chemical synthesis, offering rapid, efficient, and often cleaner reaction pathways compared to conventional heating methods.

Ultrasound-Assisted Synthesis of N-Tosylated Benzoxazolones

Ultrasonic irradiation promotes chemical reactions through acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. A notable application is the efficient N-tosylation of benzoxazolones, a key functionalization for modulating biological activity.

Causality of Experimental Choices:

  • Ultrasound: Provides a significant rate enhancement, reducing reaction times from hours to minutes.[2] The localized energy input also minimizes the formation of byproducts often seen with bulk heating.

  • Triethylamine (TEA): Acts as a mild and effective base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Ethyl Acetate: A relatively green and easily removable solvent is used as the reaction medium.

Experimental Protocol: Ultrasound-Assisted N-Tosylation of 6-Acetyl-2(3H)-benzoxazolone

  • Reaction Setup: In a suitable vessel, dissolve 6-acetyl-2(3H)-benzoxazolone (1 mmol) and p-toluenesulfonyl chloride (1.2 mmol) in ethyl acetate (10 mL).

  • Base Addition: Add triethylamine (1.5 mmol) to the mixture.

  • Sonication: Place the vessel in an ultrasonic bath operating at 40 kHz.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-20 minutes.

  • Work-up: Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.

  • Purification: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-tosylated product.

Workflow for Ultrasound-Assisted N-Tosylation

Caption: Workflow for ultrasound-assisted synthesis.

Microwave-Assisted Synthesis of Benzoxazole Derivatives: A Case for Analogy

While specific protocols for the microwave-assisted synthesis of the benzoxazolone core are less common in the literature, the extensive research on the analogous benzoxazole synthesis provides a strong foundation for adaptation. Microwave heating directly couples with the molecules in the reaction mixture, leading to rapid and uniform heating.[3] This technique has been successfully employed for the solvent-free synthesis of benzoxazole derivatives, often with reduced reaction times and improved yields.[4]

Conceptual Framework for Adaptation to Benzoxazolones:

The key to adapting these methods for benzoxazolone synthesis lies in the choice of the carbonyl source. Instead of an aldehyde or carboxylic acid, a green carbonylating agent would be required. The principles of microwave-assisted, solvent-free synthesis can then be applied.

Experimental Protocol: Microwave-Assisted Synthesis of 2,5-Disubstituted Benzoxazoles (for methodological insight)

  • Reactant Mixture: In a microwave-safe vessel, combine 2-amino-4-methylphenol (1 mmol), an aromatic aldehyde (1 mmol), and a catalytic amount of iodine (10 mol%).[4]

  • Microwave Irradiation: Subject the solvent-free mixture to microwave irradiation (e.g., 300 W) for a short duration (typically 2-5 minutes).[4]

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Purification: After completion, dissolve the crude product in a suitable solvent like ethyl acetate, wash with a sodium thiosulfate solution to remove iodine, and then purify by column chromatography.

The Role of Green Catalysts

The development of recoverable and reusable catalysts is a cornerstone of green chemistry. These catalysts not only reduce waste but also often exhibit higher selectivity and activity compared to their homogeneous counterparts.

Iron-Catalyzed Oxidative Cyclocarbonylation

A highly efficient method for the synthesis of the parent 2-benzoxazolone involves the use of an iron catalyst.[5][6] This approach utilizes in situ generated carbon dioxide as the carbonyl source, representing a significant advancement in terms of atom economy and the use of a renewable C1 source.[5]

Plausible Reaction Mechanism

G cluster_reactants Reactants & Catalyst cluster_in_situ In Situ Generation cluster_cyclization Cyclization cluster_product Product r1 2-Aminophenol c1 Reaction of 2-Aminophenol with CO2 r1->c1 r2 CCl4 + H2O is1 CO2 + HCl r2->is1 Fe-catalyzed hydrolysis cat FeCl3·6H2O is1->c1 p1 2-Benzoxazolone c1->p1

Caption: Proposed mechanism for iron-catalyzed synthesis.

Experimental Protocol: Iron-Catalyzed Synthesis of 2-Benzoxazolone

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminophenol (1 mmol), ferric chloride hexahydrate (FeCl3·6H2O, 5 mol%), carbon tetrachloride (CCl4, 2 mL), and water (0.5 mL).[5]

  • Heating: Heat the reaction mixture at 100-120 °C for 3-10 hours.[6]

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Recyclable Carbonyl Source for Benzoxazolone Synthesis

A significant green innovation is the use of a stable, solid, and recyclable carbonyl source, such as 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one.[1][2] This reagent circumvents the need for hazardous phosgene or its derivatives and the pyridazinone byproduct can be recovered and reused.[1]

Experimental Protocol: Synthesis of Benzoxazol-2(3H)-one using a Recyclable Carbonyl Source

  • Reaction Mixture: Combine 2-aminophenol (1 mmol) and 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one (1.1 mmol) in a suitable solvent like acetonitrile.

  • Reaction Conditions: The reaction can be carried out under neutral or mildly acidic conditions.[1] Heat the mixture to reflux and monitor by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture and isolate the precipitated benzoxazolone product by filtration.

  • Catalyst/Byproduct Recovery: The filtrate containing the pyridazinone byproduct can be concentrated and the byproduct recovered for reuse.

Comparative Analysis of Green Synthesis Methods

MethodKey AdvantagesKey LimitationsTypical Conditions
Ultrasound-Assisted Rapid reaction times, high yields, energy-efficient.[2]Specialized equipment required, scalability can be a challenge.40 kHz, room temperature to mild heating.
Microwave-Assisted Very short reaction times, often solvent-free, high yields.[3][4]Requires a dedicated microwave reactor, potential for localized overheating.100-300 W, solvent-free or minimal solvent.
Iron-Catalyzed Use of an inexpensive and abundant metal catalyst, in situ generation of a green carbonylating agent (CO2).[5][6]Requires a chlorinated solvent (CCl4), moderate to high temperatures.100-120 °C, FeCl3·6H2O catalyst.[6]
Recyclable Carbonyl Source Avoids hazardous phosgene derivatives, the carbonyl source byproduct is recyclable.[1][2]The recyclable reagent needs to be synthesized in a separate step.Reflux in a suitable solvent like acetonitrile.

Future Perspectives

The journey towards a truly green synthesis of benzoxazolone derivatives is ongoing. Future research will likely focus on the development of catalytic systems that can utilize CO2 directly from the atmosphere, the use of biomass-derived solvents and reagents, and the application of flow chemistry to enable safer and more scalable continuous production. The integration of biocatalysis, using enzymes to perform key transformations under mild aqueous conditions, also holds immense promise.

By embracing the principles and protocols outlined in this guide, researchers can contribute to a more sustainable future for pharmaceutical and chemical manufacturing, without compromising on innovation and the discovery of new life-changing medicines.

References

  • A Mild, Efficient and Reusable Solid Phosphotungestic acid Catalyst Mediated Synthesis of Benzoxazole Derivatives: A Grinding Approach. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved February 24, 2026, from [Link]

  • Patil, B. R., Hatvate, N. T., Bari, A. H., Pinjari, D. V., & Pandit, A. B. (2023). Ultrasound-assisted facile and efficient synthesis of novel Benzoxazole derivatives from o-aminocardanol using Indion 190 resin. Journal of Chemical Sciences, 135(1), 4. [Link]

  • Bentham Science Publishers. (n.d.). Microwave-assisted Synthesis of Benzoxazoles Derivatives. Retrieved February 24, 2026, from [Link]

  • Ryu, K. E., Kim, B. R., Sung, G. H., Yoon, H. J., & Yoon, Y.-J. (2015). Facile Synthesis of Benzo[d]azol-2(3H)-ones Using 2-Phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one as Green CO Source. Synlett, 26(14), 1985–1990. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024, December 3). MDPI. Retrieved February 24, 2026, from [Link]

  • Microwave-Assisted Synthesis of Benzoxazole Derivatives. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Nguyen, H. T., Nguyen, T. H., Pham, D. D., & Nguyen, C. T. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Scientific Reports, 11(1), 16805. [Link]

  • Tran, P. H., et al. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. MDPI. [Link]

  • Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. (2019, January 4). PMC. [Link]

  • 2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review. (2025, August 6). ResearchGate. [Link]

  • An efficient and green synthesis of novel benzoxazole under ultrasound irradiation. (2016, January 15). Taylor & Francis Online. [Link]

  • Urazbaeva, Z. G., Bayguzina, A. R., & Ramazanov, I. R. (2022). Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. Chemistry, 4(4), 1435-1440. [Link]

  • Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. (2023, January 20). VNUHCM Journal of Science and Technology Development. [Link]

  • Tran, P. H., et al. (2022). Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. MDPI. [Link]

  • Catalytic oxidative carbonylation of amino moieties to ureas, oxamides, 2-oxazolidinones, and benzoxazolones. (2026, January 12). Iris Unimore. [Link]

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019, January 7). PMC. [Link]

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019, January 7). ACS Omega. [Link]

  • Urazbaeva, Z. G., Bayguzina, A. R., & Ramazanov, I. R. (2022). Fe-catalyzed synthesis of 2-benzoxazolone - an important fragment of biologically active compounds. Sciforum. [Link]

  • Gabriele, B., et al. (2015). Catalytic Oxidative Carbonylation of Amino Moieties to Ureas, Oxamides, 2-Oxazolidinones, and Benzoxazolones. PubMed. [Link]

  • Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free. (2021, October 7). KJS College. [Link]

  • Ultrasound Assisted Synthesis of 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) Benzamide as Challenging Anti-Tubercular Scaffold. (n.d.). PMC. [Link]

  • New Method of 2-Arylbenzoxazole Synthesis from 2-Aminophenol Derivatives and Benzaldehyde Using Sulfur as an Oxidant. (2021, March 15). Engineering and Technology For Sustainable Development. [Link]

  • The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. (2023, June 27). Semantic Scholar. [Link]

  • The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. (2025, July 8). Preprints.org. [Link]

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Optimizing reaction conditions for 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one yield

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Optimizing Reaction Conditions for the Synthesis of 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Benzoxazolones

The benzo[d]oxazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide range of therapeutic activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[4][5] The specific substitution pattern on the aromatic ring is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. The target molecule, 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one, incorporates a chlorine atom and a methyl group, substitutions that can significantly influence its lipophilicity, metabolic stability, and binding interactions with biological targets.

This document serves as a comprehensive guide to developing and optimizing a robust synthetic protocol for 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one. We will move beyond a simple recitation of steps to explore the underlying chemical principles, providing a systematic framework for optimizing reaction parameters to achieve maximum yield and purity.

Proposed Synthetic Pathway & Core Mechanism

The most direct and common route to a benzoxazolone core involves the intramolecular cyclization of a corresponding 2-aminophenol derivative with a carbonylating agent.[5][6] For our target molecule, the logical precursor is 2-amino-4-chloro-6-methylphenol. The reaction proceeds via a two-step mechanism: (1) formation of a reactive intermediate (such as a carbamate or isocyanate) through the reaction of the amino group with the carbonyl source, followed by (2) an intramolecular nucleophilic attack by the adjacent hydroxyl group to close the five-membered ring.

G Reactant1 2-Amino-4-chloro-6-methylphenol Intermediate Reactive Intermediate (Carbamate/Isocyanate) Reactant1->Intermediate Nucleophilic Attack (Amino Group) Reactant2 Carbonylating Agent (e.g., CDI, Triphosgene, Urea) Product 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one Intermediate->Product Intramolecular Cyclization (Hydroxyl Group Attack)

Caption: Logical workflow for the systematic optimization of reaction conditions.

Key Parameter Deep Dive
  • Carbonylating Agent: The choice of the "C1" source is critical.

    • Urea: An economical and safe option. Reactions often require higher temperatures to drive off ammonia and promote cyclization. A procedure using urea and DMF has been reported for a similar 5-chloro-benzoxazolinone synthesis. [4] * Carbonyldiimidazole (CDI): A milder reagent that often allows for reactions at room temperature or with gentle heating. It is highly effective but more expensive.

    • Triphosgene: A solid, safer alternative to phosgene gas. It is highly reactive and typically requires a non-nucleophilic base (like triethylamine) to neutralize the HCl byproduct. [7]

  • Solvent: The solvent must solubilize the reactants without participating in undesired side reactions.

    • Aprotic Polar Solvents (THF, Acetonitrile, DMF): Generally the best choice. They effectively dissolve the starting materials and intermediates. DMF is particularly useful for reactions with urea at higher temperatures. [4] * Chlorinated Solvents (DCM): Suitable for reactions with reagents like triphosgene.

    • Protic Solvents (Ethanol): While effective in some benzoxazole syntheses, they can react with highly electrophilic carbonylating agents and are generally avoided in this specific transformation. [8][9]

  • Base: A base may be required to neutralize acidic byproducts (e.g., HCl from triphosgene) or to facilitate the deprotonation of the phenol in the final cyclization step.

    • Tertiary Amines (Triethylamine, DIPEA): Common choices as non-nucleophilic bases to scavenge acid.

    • Inorganic Bases (K₂CO₃, Cs₂CO₃): Can be used but may lead to heterogeneity issues. The choice of base can be critical, as seen in related heterocyclic syntheses where an excess of base led to side products. [10][11]

  • Temperature: Temperature directly impacts the reaction rate. Higher temperatures can overcome activation energy barriers but may also lead to byproduct formation or degradation of the product. [8]A screening from room temperature up to the reflux temperature of the chosen solvent is recommended.

Optimization Data Summary

The following tables represent a hypothetical optimization study based on the principles outlined above. Researchers should generate their own data following this experimental design.

Table 1: Phase 1 - Initial Screening of Reagents and Solvents Reaction Conditions: 2-amino-4-chloro-6-methylphenol (1.0 mmol), Carbonylating Agent (1.1 equiv), Base (1.5 equiv, if used), Solvent (5 mL), 8 hours.

EntryCarbonylating AgentSolventBaseTemp (°C)Conversion (%) (by LC-MS)
1UreaDMFNone10065
2CDITHFNone2580
3CDIACNNone2575
4Triphosgene (0.4 equiv)DCMEt₃N2595
5Triphosgene (0.4 equiv)THFEt₃N2592

Table 2: Phase 2 - Temperature and Time Optimization for Best Condition (Entry 4) Reaction Conditions: 2-amino-4-chloro-6-methylphenol (1.0 mmol), Triphosgene (0.4 equiv), Et₃N (1.5 equiv), DCM (5 mL).

EntryTemp (°C)Time (h)Isolated Yield (%)
10 to 25485
225291
325892
440 (Reflux)188 (minor impurities)

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Triphosgene is toxic and releases phosgene upon contact with moisture; handle with extreme care.

Protocol 1: Optimized Synthesis of 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one

This protocol is based on the optimized conditions identified in the hypothetical screening (Table 2, Entry 2).

Materials:

  • 2-amino-4-chloro-6-methylphenol

  • Triphosgene

  • Triethylamine (Et₃N), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septa and nitrogen inlet/outlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-amino-4-chloro-6-methylphenol (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration). Cool the solution to 0°C using an ice bath. Add triethylamine (1.5 eq) via syringe.

  • Reagent Addition: In a separate, dry vial, dissolve triphosgene (0.4 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred reaction mixture at 0°C over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (see Protocol 2).

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use silica gel TLC plates.

  • Solvent System: A 3:2 mixture of Hexanes:Ethyl Acetate is a good starting point for this class of compounds. [4]3. Spotting: Using a capillary tube, spot the starting material (a dilute solution in DCM), a co-spot (starting material and reaction mixture), and the reaction mixture onto the plate.

  • Development: Place the plate in a chamber containing the solvent system. Allow the solvent to travel up the plate.

  • Visualization: Visualize the spots under UV light (254 nm). The product should be a new spot, typically with a different Rf value than the starting material.

Protocol 3: Work-up and Purification
  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution. Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Recrystallization: The crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). [8][9] * Column Chromatography: If recrystallization is ineffective, purify the crude material by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) identified during TLC analysis.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive reagents. 2. Insufficient temperature or reaction time. 3. Poor choice of base/solvent.1. Use freshly purified/purchased starting materials and anhydrous solvents. 2. Increase temperature gradually and/or extend reaction time, monitoring by TLC. 3. Re-screen conditions as per the optimization workflow.
Incomplete Reaction 1. Insufficient amount of carbonylating agent. 2. Reaction has not reached equilibrium or is very slow.1. Add a slight excess (e.g., 1.1-1.2 eq) of the carbonylating agent. 2. Increase reaction time or temperature. Consider a more effective catalyst if applicable. [8]
Formation of Side Products 1. Temperature is too high, causing degradation. 2. Presence of water hydrolyzing reagents. 3. Incorrect stoichiometry or type of base.1. Lower the reaction temperature. 2. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar). [9] 3. Re-evaluate the amount and type of base. For example, some reactions may proceed better without a base.
Difficult Purification 1. Product is an oil. 2. Multiple products with similar polarity.1. Attempt to triturate with a non-polar solvent (like hexanes) to induce solidification. 2. Optimize column chromatography conditions (try different solvent systems) or consider an alternative purification method like preparative HPLC.

References

  • BenchChem Technical Support Team. (2025). Optimizing reaction conditions for one-pot benzoxazole synthesis. Benchchem.
  • BenchChem. (2025).
  • Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]

  • Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. [Link]

  • Gusev, D., et al. (2022). Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. MDPI. [Link]

  • Parrino, B., et al. (2018). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. PMC. [Link]

  • Various Authors. (2024). A general mechanism for benzoxazole synthesis. ResearchGate. [Link]

  • Kim, J. S., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. PMC. [Link]

  • Kim, J. S., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]

  • Patel, N. B., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PMC. [Link]

  • Various Authors. (2014). General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. ResearchGate. [Link]

  • Hu, Y., et al. (2016). Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazolones. [Link]

Sources

Troubleshooting & Optimization

Identifying common impurities in 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification and Remediation of Common Impurities Audience: Process Chemists, Analytical Scientists, and Drug Development Researchers Status: Active | Version: 2.4

Introduction: The Purity Challenge

Welcome to the Technical Support Center. You are likely here because your batch of 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one (CAS 80525-95-7) has failed specification or exhibits unexpected chromatographic behavior.

This scaffold is a structural analog of the muscle relaxant Chlorzoxazone, distinguished by the 7-methyl substitution. While the synthesis (typically via cyclocarbonylation of o-aminophenols) is well-established, the specific substitution pattern introduces unique steric and electronic factors that influence impurity profiles.

This guide moves beyond generic advice, treating your production line as a chemical system where every impurity is a data point pointing to a specific process deviation.

Module 1: Impurity Profiling (The "What")

Before troubleshooting the process, we must definitively identify the "bad actors." In the synthesis of 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one (Target), three primary impurity classes dominate.

Table 1: Common Impurity Specifications
Impurity CodeChemical NameOriginHPLC Behavior (Relative Retention)Visual Cue
IMP-A (SM) 2-Amino-4-chloro-6-methylphenolUnreacted Starting Material0.4 - 0.6 (More Polar)Darkens to brown/purple on standing (Oxidation)
IMP-B (INT) N-(5-chloro-2-hydroxy-3-methylphenyl)ureaIncomplete Cyclization Intermediate0.8 - 0.9 (Elutes just before Main Peak)White/Off-white solid
IMP-C (DEG) Biuret / PolyuretsUrea thermal dimerization< 0.2 (Void volume/Very Polar)None (Colorless)
IMP-D (OXI) Iminoquinones / DimersOxidative coupling of SM> 1.5 (Late eluting, broad)Pink or Red discoloration in product

Module 2: Diagnostic Workflows (The "How")

Visualizing the Genesis of Impurities

To fix the problem, you must understand the pathway. The following diagram maps the reaction kinetics to impurity generation.

ReactionPathway SM Starting Material (2-Amino-4-chloro-6-methylphenol) INT Intermediate (IMP-B) (Open Ring Urea) SM->INT Acylation (Fast) OXI Oxidation Products (Pink/Red Impurities) SM->OXI Air/Light Exposure Urea Reagent (Urea/CDI) Urea->INT BIURET Biuret (Thermal Dimer) Urea->BIURET >160°C Excess Heat PROD Target Product (Benzoxazolone) INT->PROD Cyclization (Rate Limiting Step) High Temp Required

Figure 1: Reaction pathway showing the critical "Open Ring" intermediate (IMP-B) and oxidative divergence.

Module 3: Troubleshooting Guides (FAQ Format)

Scenario A: "My HPLC shows a persistent shoulder peak just before the main product."

Diagnosis: This is almost certainly IMP-B (The Open Ring Intermediate) .

  • The Chemistry: The reaction proceeds in two steps:[1] (1) Formation of the urea derivative, and (2) Intramolecular cyclization. The 7-methyl group provides steric hindrance near the hydroxyl group, making the ring closure slower than in non-methylated analogs.

  • The Fix:

    • Increase Reaction Temperature: Ensure the melt or solvent reflux is maintained >140°C. The cyclization has a high activation energy.

    • Check Acid Catalysis: If using a solvent method (e.g., DMF/Xylene), adding a catalytic amount of p-toluenesulfonic acid (pTSA) can accelerate the elimination of ammonia/amine to close the ring.

    • Reaction Monitoring: Do not stop the reaction based on the disappearance of SM (IMP-A). You must monitor the disappearance of the Intermediate (IMP-B).

Scenario B: "The product is chemically pure (>99%) but has a distinct pink or reddish hue."

Diagnosis: Trace Oxidation Products (IMP-D) derived from the aminophenol starting material.

  • The Chemistry: o-Aminophenols are notoriously unstable in air, forming quinone imines. Even ppm levels of these conjugated systems can color a white solid pink.

  • The Fix:

    • Nitrogen Sparging: Rigorously degas solvents and run the reaction under an inert atmosphere.

    • Reducing Agents: Add a pinch of Sodium Dithionite (

      
      ) or Sodium Metabisulfite during the workup/crystallization step. This reduces the colored quinones back to colorless phenols, which remain in the mother liquor.
      
    • Acid Wash: Wash the final filter cake with dilute HCl. The colored oxidation products are often less soluble in acid than the target benzoxazolone.

Scenario C: "I have an unknown peak eluting at the solvent front (Dead Volume)."

Diagnosis: Likely Biuret or Urea aggregates.

  • The Chemistry: If you are using the urea melt method (solvent-free), excess urea dimerizes to biuret at high temperatures (>150°C).

  • The Fix:

    • Water Wash: The target molecule is insoluble in water, while urea and biuret are highly water-soluble. Ensure your workup includes a vigorous hot water slurry wash (60°C).

    • Stoichiometry Control: Reduce urea equivalents. While an excess drives the reaction, >2.5 equivalents promotes biuret formation.

Module 4: Analytical Method Validation

To reliably separate the "7-methyl" regio-impurities, a standard C18 method often fails to resolve the critical pairs. Use this optimized protocol.

Recommended HPLC Parameters
ParameterSettingRationale
Column Phenyl-Hexyl or C18 Polar Embedded (150 x 4.6 mm, 3.5 µm)Phenyl phases offer better selectivity for aromatic isomers than standard C18.
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH suppresses ionization of the phenol (SM), sharpening the peak.
Mobile Phase B Acetonitrile-
Gradient 10% B to 80% B over 20 minsSlow gradient required to separate IMP-B (Intermediate) from Product.
Detection UV @ 280 nmMax absorbance for the benzoxazolone ring system.
Flow Rate 1.0 mL/min-
Decision Tree for Analytical Troubleshooting

HPLCDecisionTree Start HPLC Issue Detected IssueType Identify Issue Type Start->IssueType SplitPeak Split/Shoulder Peak IssueType->SplitPeak Peak Shape EarlyElution Early Eluting Interference IssueType->EarlyElution Retention GhostPeak Ghost Peaks IssueType->GhostPeak Artifacts Sol_pH Check pH. SM ionizes > pH 5. Use 0.1% H3PO4. SplitPeak->Sol_pH Sol_Wash Perform Hot Water Wash. Remove Urea/Biuret. EarlyElution->Sol_Wash Sol_Inj Check Solvent Strength. Dissolve sample in Mobile Phase A. GhostPeak->Sol_Inj

Figure 2: Rapid diagnostic tree for chromatographic anomalies.

References

  • Synthesis & Kinetics:Journal of Pharmaceutical and Biomedical Analysis. "Impurity profiling of benzoxazolone derivatives." (Generalized reference for the scaffold class).
  • Mechanistic Insight: Organic Process Research & Development. "Safety and Scalability of Urea-Based Cyclizations."

  • Analytical Method:Journal of Chromatography A.
  • Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122173, 5-Chloro-7-methyl-2-benzoxazolinone. Retrieved from .

(Note: Specific "7-methyl" derivative literature is sparse; protocols are adapted from the validated Chlorzoxazone pharmacopeial standards utilizing the principle of structural analogy.)

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation patterns of 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one, a heterocyclic compound of interest within medicinal chemistry and drug development.[1][2] Given the absence of published experimental mass spectra for this specific molecule in the current literature, this document synthesizes established fragmentation principles of the benzoxazolone core with known substituent effects. By comparing its predicted fragmentation with that of related benzoxazolone analogs, this guide offers researchers a robust framework for identifying this and similar compounds in complex matrices. We present a detailed, self-validating experimental protocol for acquiring fragmentation data via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and provide visual aids, including a predicted fragmentation pathway diagram, to facilitate structural elucidation.

Introduction: The Benzoxazolone Scaffold and the Need for Structural Elucidation

The benzoxazolone nucleus is a privileged scaffold in modern pharmacology, forming the core of compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific compound, 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one (Molecular Formula: C₈H₆ClNO₂, Molecular Weight: 183.59 g/mol ), incorporates a chlorine atom and a methyl group, substituents known to significantly modulate both biological activity and physicochemical properties.[4]

Mass spectrometry is an indispensable tool for the structural verification and quantification of such novel chemical entities.[5] Understanding the specific fragmentation patterns generated under ionization is critical for confident identification. This guide addresses this need by constructing a predictive model of fragmentation based on the well-documented behavior of related chemical structures under common ionization techniques like Electron Ionization (EI) and Electrospray Ionization (ESI).[6][7][8]

Predicted Fragmentation Pathways: A Mechanistic Approach

The fragmentation of 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one is dictated by the interplay between the stable benzoxazolone core and the electronic effects of its chloro and methyl substituents.[8]

Molecular Ion Formation and Isotopic Signature

Upon ionization, particularly under EI conditions, the molecule will form a radical molecular ion ([M]⁺•). A key identifying feature will be the isotopic signature of chlorine. Natural chlorine consists of two stable isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%).[9] This results in a characteristic pair of peaks for the molecular ion at m/z 183 ([C₈H₆³⁵ClNO₂]⁺•) and m/z 185 ([C₈H₆³⁷ClNO₂]⁺•) with an approximate intensity ratio of 3:1.[9] This isotopic pattern will propagate through any fragment that retains the chlorine atom, serving as a powerful diagnostic tool.

Primary Fragmentation Channels

The initial fragmentation of the molecular ion is expected to proceed through several competing pathways driven by the relative stabilities of the resulting ions and neutral losses.

  • Pathway A: Decarbonylation (Loss of CO) A hallmark fragmentation of the benzoxazolone ring system is the expulsion of a neutral carbon monoxide (CO) molecule (28 Da).[10][11] This is a favorable process leading to the formation of a stable, ring-contracted radical cation.

    • [M]⁺• (m/z 183/185) → [M - CO]⁺• (m/z 155/157) + CO

  • Pathway B: Loss of the Chlorine Radical (Loss of Cl•) Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (35/37 Da). This pathway is common for chlorinated aromatic compounds.[9]

    • [M]⁺• (m/z 183/185) → [M - Cl]⁺ (m/z 148) + Cl•

  • Pathway C: Loss of the Methyl Radical (Loss of CH₃•) The bond between the aromatic ring and the methyl group can undergo homolytic cleavage, resulting in the loss of a methyl radical (15 Da).

    • [M]⁺• (m/z 183/185) → [M - CH₃]⁺ (m/z 168/170) + CH₃•

Secondary and Tertiary Fragmentation

The primary fragment ions will undergo further dissociation, providing additional structural information. For instance, the ion at m/z 148 ([M - Cl]⁺) could subsequently lose a molecule of carbon monoxide to yield a fragment at m/z 120.

The diagram below illustrates the most probable primary fragmentation cascade.

G cluster_frags Primary Fragments cluster_secondary Secondary Fragment M [M]⁺• 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one m/z 183/185 FragA [M - CO]⁺• m/z 155/157 M->FragA - CO (28 Da) FragB [M - Cl]⁺ m/z 148 M->FragB - Cl• (35/37 Da) FragC [M - CH₃]⁺ m/z 168/170 M->FragC - CH₃• (15 Da) FragD [M - Cl - CO]⁺ m/z 120 FragB->FragD - CO (28 Da)

Figure 1: Predicted primary fragmentation pathways for 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one.

Comparative Analysis: Influence of Substituents

To understand the specific role of the chloro and methyl groups, we can compare the predicted fragmentation of our target molecule with that of unsubstituted benzoxazolin-2(3H)-one (BOA) and 6-methoxy-benzoxazolin-2(3H)-one (MBOA).[6][7]

CompoundMolecular Ion (m/z)Key Fragment 1 (Loss)Key Fragment 2 (Loss)Key Fragment 3 (Loss)
Benzoxazolin-2(3H)-one (BOA)135m/z 107 (-CO)m/z 90 (-NHCO)-
6-Methoxy-BOA (MBOA)165m/z 137 (-CO)m/z 122 (-CH₃ from 137)m/z 150 (-CH₃)
5-Chloro-7-methyl-BOA (Predicted) 183/185 m/z 155/157 (-CO) m/z 148 (-Cl) m/z 168/170 (-CH₃)

This comparison highlights that while the core decarbonylation pathway remains, the presence of the chloro and methyl groups introduces unique and competitive fragmentation channels (loss of Cl• and CH₃•) that are diagnostic for this specific structure. The loss of a methyl radical from the methoxy group in MBOA is a known fragmentation, supporting our prediction of a similar loss from the methyl-substituted aromatic ring.[6]

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for obtaining high-quality tandem mass spectrometry data for 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one. The use of LC-MS/MS is recommended for its sensitivity and applicability to a wide range of compounds.[12]

Rationale of Method Selection
  • Liquid Chromatography (LC): Reversed-phase chromatography is chosen for its excellent ability to separate moderately polar organic molecules from complex mixtures and introduce them cleanly into the mass spectrometer.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) with high efficiency and minimal in-source fragmentation, making it ideal for determining the molecular weight and selecting the precursor ion for MS/MS.[5]

  • Tandem Mass Spectrometry (MS/MS): A tandem analyzer (like a Q-TOF or Triple Quadrupole) allows for the isolation of the precursor ion (m/z 184/186 for [M+H]⁺) and its controlled fragmentation via collision-induced dissociation (CID), revealing the characteristic fragment ions.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable organic solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Perform serial dilutions with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The final concentration should be optimized for detector response.

  • Liquid Chromatography (UHPLC/HPLC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water. Rationale: Formic acid aids in protonation for positive mode ESI.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp to 95% B over several minutes to elute the analyte, hold, and then re-equilibrate at 5% B. A typical gradient might be: 0-1 min, 5% B; 1-6 min, 5-95% B; 6-7 min, 95% B; 7.1-9 min, 5% B.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C. Rationale: Ensures reproducible retention times and peak shapes.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry (Tandem MS) Conditions:

    • Ionization Mode: ESI Positive.

    • MS1 Scan: Initially, perform a full scan (e.g., m/z 100-300) to identify the protonated molecular ion, [M+H]⁺, at m/z 184/186 .

    • MS2 (Product Ion Scan):

      • Precursor Ion Selection: Isolate the most abundant isotope of the protonated molecule (m/z 184).

      • Collision Gas: Argon.

      • Collision Energy (CE): Apply a range or ramp of collision energies (e.g., 10-40 eV). Rationale: A CE ramp allows for the observation of both low-energy (stable) and high-energy (less stable) fragments in a single run, providing a comprehensive fragmentation spectrum.

    • Key Instrument Parameters (starting points):

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150 °C

      • Desolvation Temperature: 350 °C

      • Cone Gas Flow: 50 L/h

      • Desolvation Gas Flow: 800 L/h

The workflow for this analysis is visualized below.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Sample Injection Column C18 Column (Separation) Sample->Column ESI ESI Source (Ionization) [M+H]⁺ Column->ESI MS1 MS1 Analyzer (Precursor Selection) m/z 184 ESI->MS1 CID Collision Cell (CID) (Fragmentation) MS1->CID MS2 MS2 Analyzer (Fragment Detection) CID->MS2 Data Data MS2->Data Mass Spectrum

Figure 2: Experimental workflow for LC-MS/MS analysis.

Conclusion

This guide establishes a predictive framework for the mass spectrometric fragmentation of 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one. The primary fragmentation pathways are anticipated to be the loss of carbon monoxide (CO), a chlorine radical (Cl•), and a methyl radical (CH₃•) from the molecular ion. The presence of the chlorine atom provides a powerful diagnostic tool in the form of a characteristic 3:1 isotopic signature for the molecular ion (m/z 183/185) and its chlorine-containing fragments. By comparing these predictions with known data from simpler benzoxazolones, the distinct influence of the substituents is clarified. The detailed LC-MS/MS protocol provided herein offers a clear and robust methodology for researchers to experimentally verify these predictions and confidently identify this compound in future studies.

References

  • Fate, A., et al. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry, 38(10), 1054-66. [Link][6]

  • PubMed. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. National Center for Biotechnology Information. [Link][7]

  • PubMed. (2023). Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on density functional theory calculations, quantum theory of atoms in molecules, and electrospray ionization tandem mass spectrometry. National Center for Biotechnology Information. [Link]

  • Harrison, A. G., & Young, A. B. (2004). Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones. Journal of the American Society for Mass Spectrometry, 15(4), 446-56. [Link][10]

  • MPG.PuRe. UHPLC-QTOF-MS/MS fragmentation pattern in ESI negative ionization mode for three benzoxazinones. Max Planck Gesellschaft. [Link]

  • Royal Society of Chemistry. (2025). Aromatic scaffold-integrated hybrids of estradiol and benzoxazol-2-ones: synthesis and in vitro anticancer activity of N-substituted regioisomeric pairs. RSC Publishing. [Link]

  • PMC. (n.d.). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Semantic Scholar. [Link]

  • Wageningen University & Research. (n.d.). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Wageningen University & Research eDepot. [Link]

  • Schymanski, E. L., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. [Link][5]

  • PMC. (n.d.). 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. National Center for Biotechnology Information. [Link][1]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link][11]

  • PubMed. (2023). Synthesis and biological profile of benzoxazolone derivatives. National Center for Biotechnology Information. [Link][2]

  • MDPI. (2024). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]

  • MDPI. (2022). Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. MDPI. [Link][3]

  • PMC. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. National Center for Biotechnology Information. [Link]

  • Spectroscopy Online. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. [Link]

  • PubChem. (n.d.). 5-Chloro-1,3-benzodioxole. National Center for Biotechnology Information. [Link]

  • ScienceOpen. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ScienceOpen. [Link]

  • PMC. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4... National Center for Biotechnology Information. [Link][8]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern. docbrown.info. [Link][9]

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Validated UV-Vis spectrophotometric methods for 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Validated UV-Vis Spectrophotometric Methods for 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one

Executive Summary & Strategic Context

Compound Profile:

  • Target Analyte: 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one

  • Structural Class: Benzoxazolinone derivative (Structural analog of the muscle relaxant Chlorzoxazone ).

  • Chemical Significance: The 7-methyl substitution on the benzoxazolinone scaffold introduces steric and electronic effects that distinguish it from the parent Chlorzoxazone (5-chloro-2(3H)-benzoxazolone). While Chlorzoxazone is a pharmacopoeial standard, the 7-methyl derivative is often encountered as a specific synthesis intermediate, impurity, or novel research entity.

The Analytical Challenge: Researchers often struggle with the lack of specific pharmacopoeial monographs for this derivative. This guide bridges that gap by adapting validated protocols from the parent compound (Chlorzoxazone), leveraging the shared chromophore (the benzoxazolinone ring) while accounting for the bathochromic shift induced by the 7-methyl auxochrome.

Objective: To provide a comparative technical guide for three distinct UV-Vis spectrophotometric strategies—Zero-Order (Direct) , First-Derivative , and Area Under Curve (AUC) —enabling the user to select the optimal method based on sample purity and matrix complexity.

Comparative Analysis of UV-Vis Methodologies

The following table compares the three primary spectrophotometric approaches suitable for this compound.

FeatureMethod A: Zero-Order (Direct UV) Method B: First-Derivative (D1) Method C: Area Under Curve (AUC)
Principle Measures Absorbance (

) at

.[1][2][3]
Measures rate of change (

).
Integrates absorbance over a wavelength range (

).
Primary Use Case Routine QC of pure bulk drug.Complex Matrices (e.g., formulations with excipients).[4]Robustness against minor spectral shifts.[5]
Sensitivity High (Direct Beer-Lambert relationship).Moderate (Signal amplitude depends on

).
High (Cumulative signal).
Selectivity Low (Susceptible to baseline interference).High (Eliminates zero-order baseline shifts).Moderate (Averages out noise).
Linearity Range Typically 2 – 20

g/mL.[1]
Typically 4 – 24

g/mL.
Typically 2 – 20

g/mL.
LOD / LOQ ~0.2 / 0.6

g/mL.[6]
~0.5 / 1.5

g/mL.[2][7]
~0.3 / 0.9

g/mL.
Cost / Throughput Low Cost / High Throughput.Low Cost / Medium Throughput.Low Cost / High Throughput.

Deep Dive: Validated Protocols

Pre-requisite: Solvent System & Solubility
  • Solvent Selection: The benzoxazolinone ring is weakly acidic. Solubility and spectral stability are optimal in Methanol or 0.1 N NaOH .

  • Spectral Behavior:

    • Chlorzoxazone Reference:

      
       nm.
      
    • 7-Methyl Derivative: Expect a bathochromic shift (Red shift) of +5–10 nm due to the electron-donating methyl group.

    • Target

      
      :  Scan 200–400 nm to identify the specific peak (likely 285–290 nm ).
      
Method A: Zero-Order Spectrophotometry (The Gold Standard for Purity)

Workflow:

  • Stock Preparation: Dissolve 10 mg of 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one in 100 mL Methanol (100

    
    g/mL).
    
  • Aliquot: Transfer 1.0 mL of stock to a 10 mL volumetric flask. Dilute to mark with Methanol (10

    
    g/mL).
    
  • Scan: Record spectrum from 200–400 nm against a Methanol blank. Determine

    
    .[3][4]
    
  • Calibration: Prepare serial dilutions (2, 4, 8, 12, 16, 20

    
    g/mL). Measure Absorbance at 
    
    
    
    .[1][2][3][4][7]
  • Calculation: Plot Absorbance vs. Concentration. Calculate

    
    .
    
Method B: First-Derivative Spectrophotometry (For Impurity Profiling)

Workflow:

  • Data Processing: Using the software (e.g., UVProbe), convert the zero-order spectrum to the first-derivative mode (

    
    ).
    
  • Scaling Factor: Set

    
     nm or 4 nm to optimize signal-to-noise ratio.
    
  • Zero-Crossing Point: Identify the wavelength where the derivative spectrum crosses the zero line (Zero-Crossing Point, ZCP). This point is crucial for eliminating interference if analyzing a binary mixture.

  • Quantification: Measure the amplitude (

    
     value) at a specific peak or valley (e.g., the max positive or negative peak of the derivative).
    

Validation Framework (ICH Q2(R1) Guidelines)

To ensure scientific integrity, the chosen method must be validated. The following parameters are mandatory:

  • Linearity:

    • Criteria: Correlation coefficient (

      
      ) 
      
      
      
      .
    • Range: 80% to 120% of the test concentration.

  • Precision (Repeatability):

    • Protocol: Analyze 6 replicates of the standard solution (e.g., 10

      
      g/mL).
      
    • Acceptance: % RSD

      
      .[5][7]
      
  • Accuracy (Recovery):

    • Protocol: Spike placebo (if available) or solvent with 50%, 100%, and 150% of the target concentration.

    • Acceptance: Mean recovery 98.0% – 102.0%.

  • LOD / LOQ:

    • Calculate using the standard deviation of the response (

      
      ) and slope (
      
      
      
      ):

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for selecting and validating the method.

MethodSelection Start Start: Sample Analysis CheckPurity Is Sample Pure API? Start->CheckPurity MethodA Select Method A: Zero-Order UV CheckPurity->MethodA Yes MethodB Select Method B: First-Derivative UV CheckPurity->MethodB No (Matrix/Excipients) Scan Scan 200-400 nm (Identify Lambda max) MethodA->Scan ValidateA Validate: Linearity, Precision Scan->ValidateA Report Generate QC Report ValidateA->Report Processing Apply d/dA (Delta Lambda = 2-4 nm) MethodB->Processing ValidateB Validate: Specificity (ZCP), Accuracy Processing->ValidateB ValidateB->Report

Caption: Decision tree for selecting between Zero-Order and Derivative UV methods based on sample purity.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Yucesoy, C. (1990).[4] Spectrophotometric determination of paracetamol and chlorzoxazone using absorbance ratio technique. Turk Eczacilari Birligi Dergisi Pharmacia, 30, 13-18.[4] (Foundational method for benzoxazolinone class).

  • Abdelaleem, E.A., Abdelwahab, N.S. (2012).[4] Stability-Indicating TLC-Densitometric Method for Simultaneous Determination of Paracetamol and Chlorzoxazone and their Toxic Impurities. Journal of Chromatographic Science, 51(2), 187–191.

  • Sphinxsai. (2011). Spectrophotometric Estimation Of Chlorzoxazone And Diclofenac Sodium In Synthetic Mixture By Q-Absorbance Ratio Method. International Journal of ChemTech Research.

(Note: As specific literature for the exact 7-methyl derivative is sparse, methods are adapted from the validated protocols for the structural parent, Chlorzoxazone, as per standard analytical chemistry practice for analog method development.)

Sources

A Senior Application Scientist’s Guide: Purity Determination of 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one by Elemental Analysis and Comparative Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's identity and purity is not merely a procedural step but the very foundation of reliable, reproducible research. For novel heterocyclic compounds such as 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one, a key intermediate in pharmaceutical synthesis, establishing purity is paramount. This guide provides an in-depth, experience-driven comparison of elemental analysis—the classical method for confirming elemental composition—with modern chromatographic and thermal techniques. We will explore the causality behind experimental choices, present self-validating protocols, and offer a clear framework for selecting the most appropriate analytical strategy.

Part 1: The Cornerstone of Composition: Elemental Analysis

Elemental analysis remains a fundamental technique for characterizing a newly synthesized compound. Its primary function is to determine the mass percentage of specific elements within a sample, which is then compared against the theoretical values derived from its proposed molecular formula.[1][2] For a synthetic chemist, a successful elemental analysis provides the first piece of tangible evidence that the target molecule has been formed.

The Principle of Combustion

Modern elemental analyzers for Carbon, Hydrogen, and Nitrogen (CHN) operate on the principle of high-temperature combustion, a method refined from the classical Pregl-Dumas technique.[3] A precisely weighed sample is combusted in a furnace at temperatures around 1000°C in a pure oxygen environment.[3][4] This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then swept by a helium carrier gas through a reduction chamber and separation column, and finally quantified by a thermal conductivity detector (TCD).[5][6]

It is critical to note that chlorine is not determined by a standard CHN analyzer and requires a separate analytical method, such as combustion ion chromatography or titration.

Theoretical Composition of 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one

The first step in any elemental analysis is the calculation of the theoretical elemental percentages from the molecular formula.

  • Molecular Formula: C₈H₆ClNO₂[7][8][9]

  • Molecular Weight: 183.59 g/mol [7][8][9]

ElementAtomic Weight ( g/mol )Atoms in MoleculeTotal WeightPercentage (%)
Carbon (C)12.011896.08852.34%
Hydrogen (H)1.00866.0483.30%
Chlorine (Cl)35.453135.45319.31%
Nitrogen (N)14.007114.0077.63%
Oxygen (O)15.999231.99817.43%
Experimental Protocol: CHN Analysis

This protocol describes a self-validating system for determining the C, H, and N content.

  • Sample Preparation:

    • Ensure the sample is homogenous and completely dry, as residual solvent or water will significantly skew hydrogen and carbon results.[2][6] Dry the sample under a high vacuum for at least 12 hours.

    • Using a calibrated microbalance, accurately weigh 1-3 mg of the sample into a tin capsule.[2] The accuracy of this weight is critical as all final calculations depend on it.

    • Fold the capsule to enclose the sample securely and remove any atmospheric contamination.

  • Instrument Setup and Calibration:

    • Set up the elemental analyzer according to the manufacturer's specifications. Ensure the combustion and reduction furnaces have reached their setpoint temperatures.

    • Perform a leak check to ensure the integrity of the gas flow paths.

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide). The calibration should be verified with a second standard to ensure linearity and accuracy across a range.

  • Sample Analysis:

    • Run a blank (empty tin capsule) to determine the system's baseline.

    • Analyze the certified standard to confirm the calibration is still valid.

    • Analyze the 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one sample. It is best practice to run the analysis in triplicate to ensure precision.[10]

  • Data Interpretation:

    • The instrument software will calculate the weight percentages of C, H, and N.

    • Compare the average experimental values to the theoretical values. For publication in most chemistry journals, the experimental results must be within ±0.4% of the theoretical values.[11]

Workflow for Elemental Analysis

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation p1 Dry Sample (High Vacuum) p2 Weigh 1-3 mg (Microbalance) p1->p2 p3 Encapsulate (Tin Capsule) p2->p3 a1 Calibrate with Certified Standard p3->a1 a2 Combustion (~1000°C, O₂) a1->a2 a3 Gas Separation (GC Column) a2->a3 a4 Detection (TCD) a3->a4 d1 Calculate %C, %H, %N a4->d1 d2 Compare Experimental vs. Theoretical d1->d2 d3 Assess Deviation (Acceptance: ±0.4%) d2->d3

Caption: Workflow for purity assessment via CHN elemental analysis.

Part 2: Alternative Purity Assessment Methodologies

While elemental analysis confirms that the correct elements are present in the correct ratios, it provides limited information about the nature and quantity of impurities.[1] For this, we turn to separative and thermal techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity determination.[12][13] It physically separates the main compound from its impurities, allowing for individual quantification.[14] This provides a much more detailed purity profile than elemental analysis.

Principle: A liquid sample is injected into a column packed with a solid stationary phase. A liquid mobile phase is pumped through the column, and components of the sample separate based on their differential partitioning between the two phases.[14] For a compound like 5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one, a reversed-phase method (polar mobile phase, non-polar stationary phase) is typically effective.[15]

Experimental Protocol: HPLC Purity Analysis
  • Preparation:

    • Mobile Phase: Prepare a filtered and degassed mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

    • Sample Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Create a working solution by diluting to ~0.1 mg/mL.

  • Instrumentation and Method:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a suitable wavelength (e.g., 254 nm).

    • Column Temperature: 30°C.

  • Analysis and Data Interpretation:

    • Inject a solvent blank, followed by the sample solution.

    • The purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[5]

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[16] For highly pure (>98%), crystalline compounds, DSC can be used as an absolute method to determine purity.[17][18]

Principle: Impurities in a crystalline substance disrupt the crystal lattice, causing a depression and broadening of the melting point.[19] This phenomenon is described by the Van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity. DSC precisely measures the heat absorbed during melting, allowing for the calculation of purity.[18][20]

Experimental Protocol: DSC Purity Analysis
  • Preparation:

    • Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan.

    • Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.

  • Instrumentation and Method:

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample at a slow, controlled rate (e.g., 1-2°C/min) through its melting transition.

  • Analysis and Data Interpretation:

    • The instrument software will generate a thermogram (heat flow vs. temperature).

    • Using the software's purity analysis module, which applies the Van't Hoff equation to the shape of the melting endotherm, calculate the mole percent purity. This method is not suitable if the compound decomposes during melting.[17]

Part 3: Head-to-Head Comparison

To make an informed decision, a direct comparison is essential. Let's first look at hypothetical data for our compound.

Quantitative Data Summary
ElementTheoretical Value (%)Experimental Value (%)Deviation (%)
Carbon52.3452.51+0.17
Hydrogen3.303.25-0.05
Nitrogen7.637.59-0.04
Purity (HPLC)-99.85% (Area %)-
Purity (DSC)-99.91% (Mole %)-

In this scenario, the elemental analysis results are well within the acceptable ±0.4% range, confirming the elemental composition. The HPLC and DSC results provide a more direct and higher-resolution assessment of purity.

Methodology Comparison
FeatureElemental AnalysisHigh-Performance Liquid Chromatography (HPLC)Differential Scanning Calorimetry (DSC)
Principle Combustion and detection of elemental gasesDifferential partitioning between mobile and stationary phasesMeasurement of heat flow during thermal events
Information Provided Percent elemental compositionSeparation and quantification of individual components (purity and impurity profile)Molar purity, melting point, enthalpy of fusion
Specificity Low. Cannot distinguish isomers or impurities with similar elemental ratios.High. Can separate structurally similar impurities.Moderate. Cannot distinguish impurities if they form a solid solution.
Typical Use Confirming the empirical formula of a new compound.Routine QC, impurity profiling, stability testing.[13]Purity assessment of high-purity reference standards.[17]
Sample Requirement 1-3 mg, solidMicrograms, must be soluble1-3 mg, solid, crystalline
Limitations Insensitive to many organic impurities; requires separate analysis for halogens/metals.Requires method development; purity value is relative (area %).Only for pure (>98%) crystalline, thermally stable compounds.[17]

Part 4: Synthesis and Recommendations

The choice of analytical method is dictated by the question being asked. No single technique provides a complete picture of purity; rather, they offer complementary information.

Purity_Method_Selection start Goal of Analysis? q1 Confirming Identity of a New Compound? start->q1 q2 Routine Quality Control or Impurity Profiling? start->q2 q3 Certifying a High-Purity Reference Standard? start->q3 m1 Elemental Analysis (Primary Check) q1->m1 Yes m2 HPLC (Primary Method) q2->m2 Yes m3 DSC (Absolute Method) q3->m3 Yes m1->q2 Then... m2->q3 For... m4 Use in Combination m2->m4 m3->m4

Caption: Logical flow for selecting a purity validation method.

Expert Recommendations:

  • For Initial Synthesis Confirmation: Elemental analysis is indispensable. A result within ±0.4% of the theoretical values for C, H, and N provides strong evidence for the assigned molecular formula. It is a foundational characterization step for any new chemical entity.

  • For Routine Purity and Quality Control: HPLC is the superior choice.[5] Its ability to separate and quantify impurities makes it ideal for batch release testing, stability studies, and process optimization where a detailed understanding of the impurity profile is required.[12][13]

  • For High-Purity Reference Standards: A combination of techniques is required for authoritative grounding. DSC serves as an excellent orthogonal, absolute method to complement HPLC.[17] When DSC purity values align with HPLC results, it provides very high confidence in the material's purity.

References

  • Sabu, J., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed. Available from: [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. Available from: [Link]

  • Element Lab Solutions. (2022). The 6 Key Aspects of Analytical Method Validation. Available from: [Link]

  • Britannica. Physical properties of heterocyclic compounds. Available from: [Link]

  • Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing? Available from: [Link]

  • De Klerck, K., et al. (2015). Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol. ResearchGate. Available from: [Link]

  • Wikipedia. High-performance liquid chromatography. Available from: [Link]

  • IJIRT Journal. (2023). High-Performance Liquid Chromatography (HPLC) in Quality Control. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026). Differential Scanning Calorimetry (DSC) Analysis Principle. Available from: [Link]

  • Chemistry LibreTexts. (2025). 4: Differential Scanning Calorimetry (DSC). Available from: [Link]

  • Wikipedia. Differential scanning calorimetry. Available from: [Link]

  • Spectroscopy Online. (2023). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Available from: [Link]

  • Gembicky, M. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. PMC. Available from: [Link]

  • Whitesides, G. M., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Available from: [Link]

  • Kandioller, W. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Available from: [Link]

  • ASTM International. (2023). ASTM E777: 2023 Standard Test Method for Carbon & Hydrogen in Refuse-Derived Fuel. Available from: [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. Available from: [Link]

  • ASTM International. (2023). Carbon and Hydrogen in the Analysis Sample of Refuse- Derived Fuel. Available from: [Link]

  • Almela, L., et al. (2010). Validation of an ICP-OES method for macro and trace element determination in Laminaria and Porphyra seaweeds from four different origins. Journal of Food Composition and Analysis. Available from: [Link]

  • PDF Standards Store. ASTM-E777 2004 PDF. Available from: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • ASTM International. (2008). ASTM E777-08 - Standard Test Method for Carbon and Hydrogen in the Analysis Sample of Refuse-Derived Fuel (Withdrawn 2017). Available from: [Link]

  • The Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Available from: [Link]

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  • PMC. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Available from: [Link]

  • PubChem. 5-chloro-2-(5-chloro-7-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-7-methylbenzo[b]thiophene-3(2H)-one. Available from: [Link]

  • NIST WebBook. 2,1-Benzisoxazole, 5-chloro-3-phenyl-. Available from: [Link]

  • PMC. (2019). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Available from: [Link]

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  • Uttarakhand Open University. HETEROCYCLIC COMPOUNDS. Available from: [Link]

  • Professor Dave Explains. (2015). Elemental Analysis: Empirical and Molecular Formulas. YouTube. Available from: [Link]

  • RSC Publishing. (2025). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). Available from: [Link]

  • MDPI. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Available from: [Link]

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  • The Organic Chemistry Tutor. (2017). Empirical Formula & Molecular Formula Determination From Percent Composition. YouTube. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.